4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 913264-41-2
VCID: VC2796719
InChI: InChI=1S/C15H27N3O4/c1-10(2)12(17-21)16-13(19)11-6-8-18(9-7-11)14(20)22-15(3,4)5/h10-11,21H,6-9H2,1-5H3,(H,16,17,19)
SMILES: CC(C)C(=NO)NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Molecular Formula: C15H27N3O4
Molecular Weight: 313.39 g/mol

4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 913264-41-2

Cat. No.: VC2796719

Molecular Formula: C15H27N3O4

Molecular Weight: 313.39 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester - 913264-41-2

Specification

CAS No. 913264-41-2
Molecular Formula C15H27N3O4
Molecular Weight 313.39 g/mol
IUPAC Name tert-butyl 4-[[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]carbamoyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C15H27N3O4/c1-10(2)12(17-21)16-13(19)11-6-8-18(9-7-11)14(20)22-15(3,4)5/h10-11,21H,6-9H2,1-5H3,(H,16,17,19)
Standard InChI Key HTJRCEYKHUSTMA-UHFFFAOYSA-N
Isomeric SMILES CC(C)/C(=N\O)/NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
SMILES CC(C)C(=NO)NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Canonical SMILES CC(C)C(=NO)NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C

Introduction

Chemical Identification and Properties

Basic Identification Parameters

4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester can be identified using the following parameters:

ParameterValue
CAS Number913264-41-2
Molecular FormulaC15H27N3O4
Molecular Weight313.39 g/mol
IUPAC Nametert-butyl 4-[[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]carbamoyl]piperidine-1-carboxylate
PubChem Compound ID135638418

This piperidine derivative contains multiple functional groups including a tert-butyloxycarbonyl (Boc) protecting group, a piperidine ring, a carbamoyl linkage, and a hydroxyimino-2-methylpropyl moiety.

Structural Information and Chemical Identifiers

The compound's structure is characterized by several standardized chemical identifiers that facilitate its unambiguous identification across chemical databases:

Structural IdentifierValue
Standard InChIInChI=1S/C15H27N3O4/c1-10(2)12(17-21)16-13(19)11-6-8-18(9-7-11)14(20)22-15(3,4)5/h10-11,21H,6-9H2,1-5H3,(H,16,17,19)
Standard InChIKeyHTJRCEYKHUSTMA-UHFFFAOYSA-N
Isomeric SMILESCC(C)/C(=N\O)/NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Canonical SMILESCC(C)C(=NO)NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C

These identifiers provide precise structural information that allows chemists and researchers to accurately reference and work with the compound.

Physicochemical Properties

Based on its chemical structure, 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester is expected to possess the following physicochemical properties:

PropertyPredicted Characteristic
Physical StateSolid at room temperature
SolubilityLikely soluble in organic solvents (dichloromethane, chloroform, DMSO); limited water solubility
Functional GroupsPiperidine ring, carbamoyl group, hydroxyimino moiety, tert-butyl ester
Chemical StabilityGenerally stable under standard laboratory conditions; sensitive to strong acids and bases
Melting PointNot specified in available literature

The compound's complex structure with multiple functional groups contributes to its unique chemical behavior and potential applications in research settings.

Synthesis Methods

Protecting Group Chemistry

The tert-butyloxycarbonyl (Boc) group plays a crucial role in the synthesis of 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester. This protecting group chemistry is well-established in organic synthesis:

  • Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base

  • The Boc group protects the piperidine nitrogen during subsequent reactions

  • Selective removal of the Boc group can be accomplished under specific acidic conditions

From related chemistry described in the literature, the selective removal of N-Boc groups in the presence of tert-butyl esters can be achieved using methanesulfonic acid in tert-butyl acetate/dichloromethane as solvent. This selectivity is possible because removing the Boc group is an irreversible process due to protonation of the amine group and loss of CO₂ .

Challenges in Synthesis

Synthesizing 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester presents several challenges that must be addressed:

  • Selective functionalization of the piperidine ring at the 4-position

  • Introduction of the complex hydroxyimino-2-methylpropyl moiety

  • Management of potentially competing reactions due to multiple functional groups

  • Selective deprotection strategies when needed during synthesis

These challenges require careful reaction planning and precise control of reaction conditions to achieve successful synthesis of the target compound.

Chemical Reactivity

Functional Group Reactivity

The diverse functional groups present in 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester contribute to its complex chemical behavior:

Functional GroupPotential Reactions
Piperidine RingN-deprotection, substitution reactions, ring opening under harsh conditions
Carbamoyl GroupHydrolysis under acidic or basic conditions, nucleophilic attack
Hydroxyimino GroupReduction to amines, oxidation, substitution reactions
tert-Butyl EsterAcid-catalyzed hydrolysis, transesterification

Understanding these reactivity patterns is essential for utilizing this compound in synthetic pathways and for predicting its stability under various conditions.

Acid-Base Properties

The compound contains several functional groups that participate in acid-base chemistry:

  • The piperidine nitrogen (when deprotected) functions as a base

  • The hydroxyl group of the hydroxyimino moiety can act as a weak acid

  • The amide (carbamoyl) group is generally neutral but can undergo hydrolysis under strong acidic or basic conditions

These properties influence the compound's behavior in different solvent systems and its interactions with other chemical species.

Stability Considerations

The stability of 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester under various conditions is an important consideration for its handling, storage, and application:

ConditionExpected Stability
Ambient temperature, dryGenerally stable
Acidic conditionsPotentially unstable due to Boc and tert-butyl ester cleavage
Basic conditionsPotentially stable, though hydrolysis of ester and amide might occur
Oxidizing conditionsReactive at the hydroxyimino group
Reducing conditionsReactive at the hydroxyimino group
Prolonged storageMay require refrigeration to maintain stability

These stability considerations must be taken into account when working with this compound in research settings.

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometry would be expected to show characteristic fragmentation patterns for 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester, including:

  • Molecular ion peak at m/z 313 (corresponding to the molecular weight)

  • Fragment ions resulting from:

    • Loss of tert-butyl group (m/z 57)

    • Loss of Boc group (m/z 100)

    • Fragmentation of the piperidine ring

    • Loss of the hydroxyimino group

These mass spectral characteristics would provide additional confirmation of the compound's identity.

Structural Analogs and Related Compounds

Comparison with Related Piperidine Derivatives

While the search results don't provide extensive information on structural analogs, 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester belongs to a family of piperidine derivatives that have significant chemical and pharmaceutical relevance.

One related compound mentioned in the search results is tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (CAS: 158407-04-6), which shares the piperidine-1-carboxylic acid tert-butyl ester backbone but differs in the substituent at the 4-position . This compound features a simpler bromomethyl group at the 4-position instead of the more complex hydroxyimino-2-methylpropylcarbamoyl moiety.

Structure-Property Relationships

The structural features of 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester contribute to its unique properties:

  • The piperidine ring provides a conformationally constrained scaffold

  • The tert-butyloxycarbonyl group confers lipophilicity and serves as a protecting group

  • The hydroxyimino moiety introduces potential for hydrogen bonding interactions

  • The carbamoyl linkage provides both hydrogen bond donor and acceptor sites

These structural elements collectively determine the compound's physical properties, chemical reactivity, and potential biological interactions.

ParameterRecommendation
TemperatureStore cool, preferably at 2-8°C
Light ExposureProtect from direct light
MoistureStore in a dry environment
ContainerKeep in tightly closed container
AtmosphereStore under inert gas if possible

Proper storage conditions are essential to maintain the compound's integrity and prevent degradation.

Future Research Directions

Synthetic Methodology Development

Several opportunities exist for advancing the synthetic methodology related to 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester:

  • Development of more efficient and higher-yielding synthetic routes

  • Investigation of green chemistry approaches to reduce environmental impact

  • Exploration of catalytic methods for key transformation steps

  • Study of stereoselective synthesis if stereochemistry is relevant

Advances in synthetic methodology would facilitate access to this compound and related derivatives for research purposes.

Structure-Activity Relationship Studies

Investigating the structure-activity relationships of 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester and its analogs represents a promising research direction:

  • Systematic modification of functional groups to assess their impact on activity

  • Exploration of conformational effects on molecular recognition

  • Investigation of binding interactions with potential biological targets

  • Correlation of structural features with observed biological effects

Such studies could provide valuable insights for drug discovery and development efforts.

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